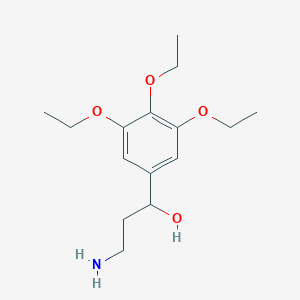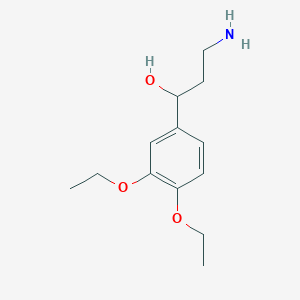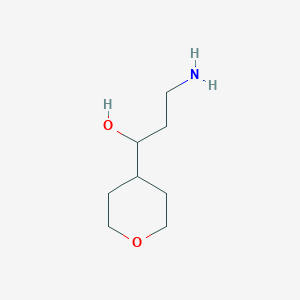![molecular formula C20H17FN8O B1375327 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one CAS No. 1361569-23-4](/img/structure/B1375327.png)
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
概要
説明
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is a useful research compound. Its molecular formula is C20H17FN8O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The compound, a pyrazolopyridine derivative, has been a focus in the field of synthetic organic chemistry. Studies have explored its synthesis and structural properties, highlighting its relevance in constructing complex molecular architectures. For instance, pyranopyrazoles and related structures have been synthesized and analyzed using UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data, with Density Functional Theory calculations providing insights into molecular orbitals and spatial characteristics (Al-Amiery et al., 2012). Additionally, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, has been determined, elucidating its molecular geometry and intermolecular interactions (Ganapathy et al., 2015).
Biological and Pharmacological Investigations
Various analogs and derivatives of pyrazolopyridine structures have been synthesized and evaluated for their biological and pharmacological properties. These compounds have shown promising activities in different domains:
Anticonvulsant Properties : Synthesis of analogs with specific structural modifications has been carried out to study their anticonvulsant activities, revealing the impact of different substituents and heterocyclic modifications on biological efficacy (Kelley et al., 1995).
Antimicrobial and Antitumor Activities : Multicomponent reactions have led to the creation of diverse potential bioactive compounds, including various pyrazolopyridine derivatives. These have been evaluated for their antibacterial and antifungal properties, as well as their potential in cancer treatment (Jayarajan & Vasuki, 2012).
Anticancer Properties : Several studies have focused on the synthesis of pyrazolopyridine derivatives and assessing their antiproliferative activity against different cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Gavriil et al., 2017).
作用機序
Target of Action
The primary target of Guanylate cyclase-IN-1 is soluble guanylate cyclase (sGC) . sGC is a protease that catalyzes the conversion of guanylate triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) . It is widely distributed in the human body, including the lung, brain, kidney, blood vessels, and other tissues .
Mode of Action
Guanylate cyclase-IN-1, as an agonist of sGC, interacts with its targets and induces changes in their activity. The interaction of nitric oxide (NO) with sGC increases GTP cyclase activity, resulting in the production of cGMP . This enzyme has also been called an NO-sensitive guanosyl cyclase due to its affinity for NO .
Biochemical Pathways
The activation of sGC leads to the production of cGMP, which regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation . Regarding its role in regulation, fibroblasts, cardiomyocytes, platelets, neurons, and immune cells are also affected by cGMP, and it controls fibrosis, the inflammatory response, and neurotransmission .
Pharmacokinetics
Studies on similar sgc stimulators have shown that these compounds can be safe and tolerable, with a dose-proportional increase in the maximum observed plasma concentration (cmax) and the area under the concentration-time curve (auc0-t) . Moderate accumulation has been observed after multiple administrations .
Result of Action
The activation of sGC by Guanylate cyclase-IN-1 leads to increased formation of cGMP, which exerts multifaceted cellular and tissue effects . These effects include vasodilation, inhibition of platelet aggregation, and effects on neurotransmission . As a result, dysregulation of the NO-sGC-cGMP signaling pathway is associated with various disease pathologies, including hypertension, cardiovascular diseases, neurodegenerative diseases, and asthma .
Action Environment
The action of Guanylate cyclase-IN-1 can be influenced by various environmental factors. For instance, the presence of NO enhances the action of sGC stimulators . Additionally, the distribution of sGC in different tissues can also influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXUGWVLDZUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)


![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)




